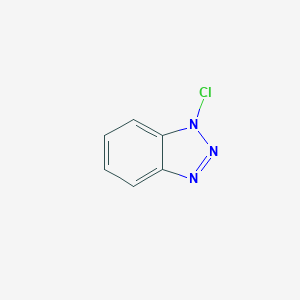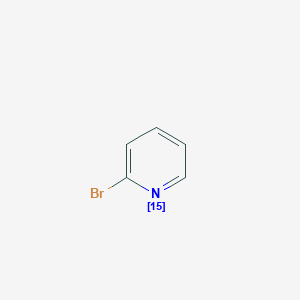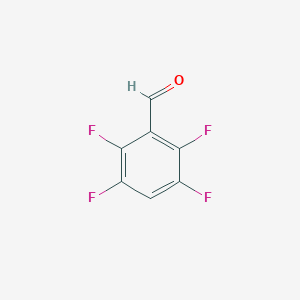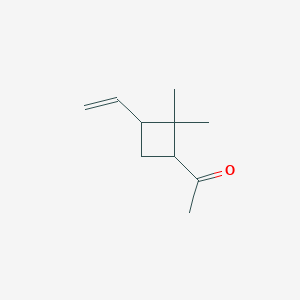
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, also known as VE, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. VE is a cyclic ketone that is derived from cyclobutane, an organic compound commonly used in the synthesis of other chemicals. In
Mecanismo De Acción
The mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone may also inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and nitric oxide synthase.
Biochemical and Physiological Effects:
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, as well as reduce pain and swelling in animal models of inflammation. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research involving 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. One area of research is the development of new drugs based on the structure of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone may also be used as a starting material for the synthesis of other compounds with unique properties. Another area of research is the investigation of the mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, which may help to elucidate its anti-inflammatory and analgesic effects. Finally, future research may focus on improving the synthesis method of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone to make it more efficient and cost-effective.
Conclusion:
In conclusion, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is a synthetic compound with potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs, and its relative ease of synthesis makes it a useful building block for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone and to explore its potential applications in different areas of research.
Métodos De Síntesis
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be synthesized through a multistep process involving the reaction of cyclobutane with various reagents such as sodium hydride, iodine, and acetic anhydride. The resulting product is then subjected to a series of reactions involving the addition of ethylene, followed by oxidation and dehydration to yield 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. The synthesis of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In organic synthesis, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be used as a building block for the synthesis of other compounds with unique properties. In materials science, 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be used as a precursor for the synthesis of polymers and other materials with desirable properties.
Propiedades
Número CAS |
109682-70-4 |
|---|---|
Nombre del producto |
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(3-ethenyl-2,2-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-5-8-6-9(7(2)11)10(8,3)4/h5,8-9H,1,6H2,2-4H3 |
Clave InChI |
SKYLYSZZCCZWHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(C1(C)C)C=C |
SMILES canónico |
CC(=O)C1CC(C1(C)C)C=C |
Sinónimos |
Ethanone, 1-(3-ethenyl-2,2-dimethylcyclobutyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



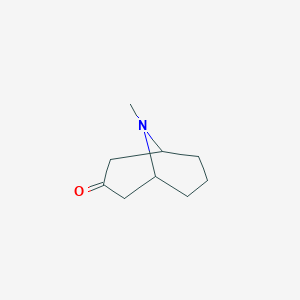


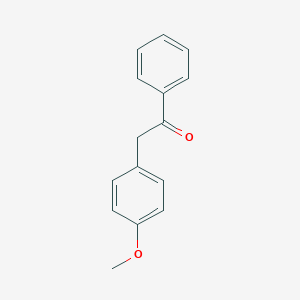

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)

